An In-depth Technical Guide to the Physicochemical Properties of N-Butylurea
An In-depth Technical Guide to the Physicochemical Properties of N-Butylurea
Introduction to N-Butylurea: A Molecule of Interest
N-Butylurea (CAS No: 592-31-4), a monosubstituted urea derivative, presents a fascinating case study in the interplay of molecular structure and physical characteristics.[1] Its structure, featuring a polar urea core appended with a nonpolar butyl chain, imparts a unique combination of hydrophilicity and lipophilicity that is crucial for its applications, which range from agricultural contexts to a building block in pharmaceutical synthesis.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of N-Butylurea, offering both established data and the detailed experimental protocols necessary for their validation. Understanding these fundamental parameters is a critical prerequisite for researchers, scientists, and drug development professionals aiming to harness its full potential.
Below is the molecular structure of N-Butylurea, a foundational piece of information for interpreting its chemical behavior.
Caption: Molecular Structure of N-Butylurea.
Core Physicochemical Properties of N-Butylurea
The functional behavior of N-Butylurea in various systems is dictated by its physicochemical properties. A summary of these key parameters is presented below, providing a quantitative snapshot of the molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂N₂O | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| CAS Number | 592-31-4 | [3] |
| Appearance | Odorless white solid/crystalline powder | [2][3] |
| Melting Point | 95-98 °C | [4] |
| Boiling Point | ~217.23 °C (rough estimate) | [4] |
| Water Solubility | 48.34 g/L at 25°C; 10 to 50 mg/mL at 17.8°C | [3][5] |
| pKa (Predicted) | 14.38 ± 0.46 | [2] |
| LogP (Computed) | 0.4 | [1][3] |
In-Depth Analysis of Physicochemical Characteristics
Melting Point: A Gateway to Purity and Stability
The melting point of a crystalline solid is a critical indicator of its purity. For N-Butylurea, the literature reports a melting range of 95-98 °C .[4] A sharp melting range within these values is indicative of high purity. Conversely, a broader melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. It is also noted that N-Butylurea decomposes upon heating.[3]
Solubility Profile: A Tale of Two Moieties
N-Butylurea's solubility is a direct consequence of its amphiphilic nature. The urea group, with its capacity for hydrogen bonding, confers aqueous solubility, while the butyl group provides hydrophobic character. It is described as soluble in water, alcohol, and ether.[5] More quantitatively, its water solubility has been reported as 48.34 g/L at 25°C and in the range of 10 to 50 mg/mL at approximately 18°C .[3][5] This moderate solubility in both polar and some non-polar organic solvents makes it a versatile molecule in various applications.
Lipophilicity (LogP): Predicting Membrane Permeability
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a lipid-like solvent (n-octanol) and water. It is a crucial parameter in drug development for predicting a molecule's ability to cross biological membranes. For N-Butylurea, a computed XLogP3 value of 0.4 is available.[1][3] This value, being close to zero, suggests a relatively balanced distribution between aqueous and lipid phases, a desirable characteristic for many biologically active molecules. An experimental determination of this value would provide a more definitive measure.
Acidity/Basicity (pKa): Ionization State in Solution
The predicted pKa of N-Butylurea is approximately 14.38 .[2] This high value indicates that it is a very weak acid, and for practical purposes, it is considered a neutral molecule in physiological pH ranges. This is important as the ionization state of a molecule can significantly impact its solubility, permeability, and biological interactions.
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, the experimental determination of these properties must follow standardized, validated protocols. The following sections detail the methodologies for measuring key parameters of N-Butylurea.
Melting Point Determination via the Capillary Method
The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid. The principle relies on heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range over which the solid transitions to a liquid.
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
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Sample Preparation: A small amount of finely powdered, dry N-Butylurea is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample into a dense column at the bottom.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or temperature probe.
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Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
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Observation: The temperature at which the first droplet of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear) are recorded. The range between these two temperatures is the melting range.
Causality: A slow heating rate is crucial for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an erroneously high and broad melting range.
Quantitative Solubility Determination (OECD Guideline 105)
The OECD Guideline 105 provides a standardized framework for determining the water solubility of chemical substances. The flask method, suitable for substances with solubility above 10⁻² g/L like N-Butylurea, is a common approach.
Caption: Workflow for Solubility Determination.
Step-by-Step Protocol:
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Equilibration: An excess amount of N-Butylurea is added to a known volume of water in a flask. The mixture is then agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The saturated solution is separated from the undissolved solid. This is typically achieved by centrifugation or filtration.
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Analysis: The concentration of N-Butylurea in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L or mg/mL).
Trustworthiness: The inclusion of an excess of the solid and ensuring equilibration are key to this self-validating system. If the concentration of the solute in the aqueous phase remains constant over successive time points, it confirms that a saturated solution has been achieved.
Octanol-Water Partition Coefficient (LogP) Determination (OECD Guideline 107)
The shake-flask method, as described in OECD Guideline 107, is the classical method for the experimental determination of LogP.
Caption: Workflow for LogP Determination.
Step-by-Step Protocol:
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Preparation of Phases: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.
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Partitioning: A known amount of N-Butylurea is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to facilitate the partitioning of the solute between the two immiscible layers. The mixture is then allowed to stand for the phases to separate completely.
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Analysis: The concentration of N-Butylurea in both the n-octanol and the aqueous layers is determined using a suitable analytical technique like HPLC.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of N-Butylurea in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Expertise: It is crucial to use pre-saturated solvents to prevent volume changes during the experiment that would affect the concentration measurements. The choice of the initial concentration of N-Butylurea should be carefully considered to avoid the formation of micelles or aggregates, which can lead to inaccurate LogP values.
Spectroscopic Data
Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in N-Butylurea.
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¹H NMR Spectrum: The proton NMR spectrum would show characteristic signals for the butyl chain protons and the protons on the nitrogen atoms.
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¹³C NMR Spectrum: The carbon NMR spectrum would reveal distinct peaks for the carbonyl carbon and the four unique carbons of the butyl group.
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IR Spectrum: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching, C=O stretching (amide I band), and N-H bending vibrations, confirming the presence of the urea functional group.
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Mass Spectrum: The mass spectrum would show the molecular ion peak, confirming the molecular weight of N-Butylurea, along with characteristic fragmentation patterns.
Conclusion
The physicochemical properties of N-Butylurea, from its melting point and solubility to its partition coefficient, define its behavior and applicability in scientific and industrial research. This guide has provided a detailed overview of these properties, grounded in available data and authoritative experimental protocols. By understanding and applying these principles, researchers, scientists, and drug development professionals can confidently and effectively utilize N-Butylurea in their work, ensuring both scientific integrity and successful outcomes.
References
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PubChem. (n.d.). Butylurea. National Center for Biotechnology Information. Retrieved from [Link]
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Scent.vn. (n.d.). N-Butylurea (CAS 592-31-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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SpectraBase. (n.d.). Butylurea. Retrieved from [Link]
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NIST. (n.d.). Urea, butyl-. NIST Chemistry WebBook. Retrieved from [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]
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Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]
